molecular formula C11H15BrClN B2435881 (S)-3-(2-bromophenyl)piperidine hydrochloride CAS No. 2416257-97-9

(S)-3-(2-bromophenyl)piperidine hydrochloride

Cat. No.: B2435881
CAS No.: 2416257-97-9
M. Wt: 276.6
InChI Key: RWVFSHDBSPUFIP-SECBINFHSA-N
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Description

(S)-3-(2-bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromophenyl group attached to the third carbon of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-bromophenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-(2-bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of the target molecules. The piperidine ring provides structural stability and can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(2-Chlorophenyl)piperidine;hydrochloride
  • (3S)-3-(2-Fluorophenyl)piperidine;hydrochloride
  • (3S)-3-(2-Methylphenyl)piperidine;hydrochloride

Uniqueness

(S)-3-(2-bromophenyl)piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can significantly influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

(3S)-3-(2-bromophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGAQUWIYRKZTQ-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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